Terameprocol

Cancer Biology Transcription Inhibition Drug Mechanism

Select Terameprocol for your research to leverage its unique site-specific Sp1 inhibition, which avoids the confounding lipoxygenase effects of NDGA. With proven superior potency over structural analogs (IC50s 1-20 µM) and established clinical safety in glioma, this compound is the definitive choice for precisely interrogating Sp1-mediated transcription in cancer proliferation, apoptosis, and angiogenesis. Ideal for preclinical mechanistic studies and antiviral research targeting Sp1-dependent HIV/HSV promoters.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 24150-24-1
Cat. No. B1682228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerameprocol
CAS24150-24-1
Synonyms4,4'-(2,3-dimethyl-1,4-butanediyl)bis-1,2-dimethoxybenzene
FW 358.2
FW-358.2
terameprocol
tetra-O-methyl-NDGA
tetra-O-methylnordihydroguaiaretic acid
tetramethoxynordihydroguaiaretic acid
TMNDGA
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+
InChIKeyORQFDHFZSMXRLM-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terameprocol (CAS 24150-24-1) Baseline Overview for Procurement and Research


Terameprocol (EM-1421, M4N) is a semi-synthetic, tetra-methylated derivative of the naturally occurring lignan nordihydroguaiaretic acid (NDGA) [1]. It functions as a site-specific transcription inhibitor by selectively blocking the binding of the transcription factor Specificity Protein 1 (Sp1) to GC-rich promoter regions of DNA [2]. This mechanism leads to the downregulation of Sp1-dependent genes critical for cell cycle progression (Cdc2), apoptosis inhibition (survivin), and angiogenesis (VEGF), thereby inducing cell cycle arrest and apoptosis in tumor cells [3]. Terameprocol is distinguished from its parent compound, NDGA, by its specific and targeted mechanism of action, which avoids the broader, less selective lipoxygenase inhibition associated with NDGA . This fundamental mechanistic shift is the basis for its advanced clinical development in oncology and virology.

Terameprocol (CAS 24150-24-1): Why Generic Substitution with NDGA or Other Derivatives is Ineffective


While Terameprocol is structurally derived from NDGA, it is not a generic substitute. NDGA acts as a non-selective lipoxygenase inhibitor with a broad and less predictable activity profile, whereas Terameprocol is a rationally designed, site-specific inhibitor of Sp1-mediated transcription . This key mechanistic distinction is critical for research and development; substituting NDGA for Terameprocol would introduce off-target lipoxygenase effects, confounding experimental results. Furthermore, within the class of NDGA derivatives, Terameprocol exhibits superior potency compared to its direct structural analogs, as demonstrated in head-to-head comparisons [1]. Its unique pharmacokinetic profile, established in human clinical trials, further precludes simple interchange with other Sp1 inhibitors like mithramycin, which have different toxicity and biodistribution characteristics [2]. The evidence below quantifies these critical differences, providing a clear rationale for the specific selection of Terameprocol.

Terameprocol (CAS 24150-24-1): Quantified Differential Evidence vs. Comparators


Terameprocol vs. NDGA: Mechanistic Shift from Non-Selective Lipoxygenase Inhibition to Site-Specific Sp1 Transcription Inhibition

Terameprocol is differentiated from its parent compound, nordihydroguaiaretic acid (NDGA), by its mechanism of action. NDGA is a well-documented, non-selective lipoxygenase inhibitor . In contrast, Terameprocol is a site-specific transcription inhibitor that selectively blocks the binding of the Sp1 transcription factor to DNA . This mechanistic shift is a direct result of its tetra-methylation, which eliminates the off-target lipoxygenase activity associated with NDGA.

Cancer Biology Transcription Inhibition Drug Mechanism

Terameprocol Demonstrates Superior Antiproliferative Potency Compared to Closest Structural Analogs in K562 Leukemia Cells

In a direct comparative study of NDGA derivatives, Terameprocol (compound 2) exhibited the most potent inhibitory effect on the growth of K562 leukemia cells when tested alongside NDGA derivative 3 and its cyclized analogue 4 [1]. The order of inhibitory activity was reported as Terameprocol > NDGA derivative 3 > NDGA derivative 4, establishing Terameprocol as the lead molecule within this specific set of closely related structural analogs.

Leukemia Cytotoxicity Structure-Activity Relationship

Terameprocol Enhances Radiosensitivity in NSCLC Cell Lines with Quantified Dose Enhancement Ratios

Terameprocol significantly enhances the sensitivity of non-small cell lung carcinoma (NSCLC) cells to radiation therapy [1]. In clonogenic assays, treatment with Terameprocol resulted in a dose enhancement ratio (DER) of 1.26 (p=0.019) in HCC2429 cells and a DER of 1.18 (p=0.001) in H460 cells [1]. This demonstrates a quantifiable and statistically significant improvement in the efficacy of radiation when combined with Terameprocol.

Non-Small Cell Lung Cancer Radiosensitization Combination Therapy

Terameprocol Exhibits Potent Antiviral Activity with Specific IC50 Values Against HIV and HSV Promoters

Terameprocol has demonstrated potent antiviral activity through its Sp1 inhibitory mechanism, with specific IC50 values for inhibiting Sp1 transcription factor binding at the HIV long terminal repeat (LTR) promoter and the HSV α-ICP4 promoter . These quantified values allow for precise comparative assessments in antiviral research, unlike the broader and less specific antiviral activity often reported for the parent compound NDGA.

Antiviral Research HIV HSV

Clinical Trial Data Defines a Specific Tolerated Dose and Indicates Lack of Myelosuppression in High-Grade Glioma Patients

A multicenter Phase I study in patients with recurrent high-grade glioma established a well-tolerated intravenous dose of 1700 mg/day for Terameprocol [1]. Notably, the study reported an absence of myelosuppression associated with Terameprocol treatment [1]. This clinical safety signal differentiates it from many standard cytotoxic chemotherapies used in this setting, which often cause significant bone marrow suppression.

Neuro-Oncology Glioma Phase I Clinical Trial

Terameprocol (CAS 24150-24-1): Primary Application Scenarios Based on Quantitative Evidence


Investigating Sp1-Dependent Transcription in Oncology Research

Terameprocol is the optimal tool for specifically interrogating the role of Sp1-mediated transcription in cancer cell proliferation and survival. Unlike NDGA, which introduces confounding lipoxygenase inhibition, Terameprocol's site-specific mechanism (Section 3, Item 1) allows for targeted downregulation of key Sp1-dependent genes like survivin and Cdc2. Its superior potency over related NDGA derivatives (Section 3, Item 2) ensures robust target engagement in vitro, making it the preferred compound for mechanistic studies in leukemia and other cancer models. The quantified antiproliferative activity (IC50 range 1-20 µM) further supports its use as a chemical probe for cell cycle and apoptosis research [1].

Preclinical Development of Combination Radiotherapy for Non-Small Cell Lung Cancer (NSCLC)

The quantifiable radiosensitization effect of Terameprocol in NSCLC cell lines (Section 3, Item 3) provides a strong evidence-based rationale for its use in preclinical combination therapy studies. The demonstrated dose enhancement ratios (DER 1.18-1.26) offer a specific, measurable advantage over radiation monotherapy. This application scenario is directly supported by peer-reviewed evidence, making Terameprocol a scientifically sound candidate for inclusion in investigational new drug (IND)-enabling studies focused on improving outcomes in locally advanced lung cancer [1].

Research Tool for Antiviral Studies Targeting Sp1-Dependent Viral Promoters

For virology research focused on viruses that rely on Sp1-dependent promoters for replication, such as HIV and HSV, Terameprocol offers a defined and quantitative inhibitory profile. Its specific IC50 values for blocking Sp1 binding to the HIV LTR (11 µM) and HSV α-ICP4 (43.5 µM) promoters (Section 3, Item 4) provide clear benchmarks for experimental design and comparison with other antiviral compounds. This makes Terameprocol a valuable research reagent for studies aiming to elucidate the role of Sp1 in viral lifecycles and for screening novel antiviral agents.

Clinical Trial Design for High-Grade Glioma Therapies

The established clinical safety and dosing data for Terameprocol in recurrent high-grade glioma patients (Section 3, Item 5) directly inform the design of subsequent Phase II/III clinical trials. The knowledge of a maximum tolerated dose (1700 mg/day) and, critically, the absence of myelosuppression, supports the development of combination regimens with standard-of-care agents like temozolomide or radiation, where overlapping bone marrow toxicity would be a major concern [1]. This specific clinical evidence positions Terameprocol as a uniquely characterized transcription inhibitor for neuro-oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terameprocol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.